6-Fluoropicolinic acid
Overview
Description
It has the molecular formula C6H4FNO2 and a molecular weight of 141.10 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, which imparts unique chemical properties.
Preparation Methods
6-Fluoropicolinic acid can be synthesized through various methods. One common synthetic route involves the diazotization of polysubstituted 2-amino-6-picoline followed by fluorination using a fluorinating agent . The resulting product is then subjected to oxidation to yield this compound. This method is advantageous due to its low cost, high yield, and ease of large-scale production .
Chemical Reactions Analysis
6-Fluoropicolinic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like Jones reagent (CrO3, K2Cr2O7) to form various oxidized products.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Reduction: It can be reduced to form different reduced derivatives, although specific conditions and reagents for this reaction are less commonly reported.
Scientific Research Applications
6-Fluoropicolinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoropicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and other cellular processes, making it a potential candidate for antiviral therapies .
Comparison with Similar Compounds
6-Fluoropicolinic acid can be compared with other fluorinated pyridinecarboxylic acids, such as:
- 2-Fluoropyridine-6-carboxylic acid
- 6-Fluoropyridine-3-carboxylic acid
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly affect their chemical properties and applications.
Properties
IUPAC Name |
6-fluoropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEMCUFYSOEIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280229 | |
Record name | 6-Fluoropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-69-7 | |
Record name | 402-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Fluoropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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